molecular formula C14H18F3NO2S B15062567 Methanesulfonamide, N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoro-

Methanesulfonamide, N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoro-

Cat. No.: B15062567
M. Wt: 321.36 g/mol
InChI Key: GMBFSRGDSVVZCO-UHFFFAOYSA-N
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Description

Methanesulfonamide, N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoro- is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a methanesulfonamide group, a diethyl-substituted indane ring, and a trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoro- typically involves multiple steps. One common method starts with the protection of the amino group of 2-aminoindan, followed by acetylation of the ring. The acetyl group is then reduced to form a monoethyl derivative, which undergoes further acetylation and reduction to yield the diethyl derivative. Finally, the protecting group is removed by hydrolysis to obtain the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for high yield and regioselectivity, avoiding the use of deleterious reagents such as Grignard reagents or isoamyl nitrite .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoro- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: Commonly used to modify the functional groups on the indane ring.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the indane ring and the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

Methanesulfonamide, N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoro- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoro- involves its interaction with specific molecular targets. For instance, as a β2-adrenoceptor agonist, it binds to β2-adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic AMP (cAMP) levels. This results in the relaxation of bronchial smooth muscles, providing relief in conditions like asthma .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanesulfonamide, N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoro- is unique due to its trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound in medicinal chemistry and industrial applications.

Properties

Molecular Formula

C14H18F3NO2S

Molecular Weight

321.36 g/mol

IUPAC Name

N-(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)-1,1,1-trifluoromethanesulfonamide

InChI

InChI=1S/C14H18F3NO2S/c1-3-9-5-11-7-13(8-12(11)6-10(9)4-2)18-21(19,20)14(15,16)17/h5-6,13,18H,3-4,7-8H2,1-2H3

InChI Key

GMBFSRGDSVVZCO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C2CC(CC2=C1)NS(=O)(=O)C(F)(F)F)CC

Origin of Product

United States

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